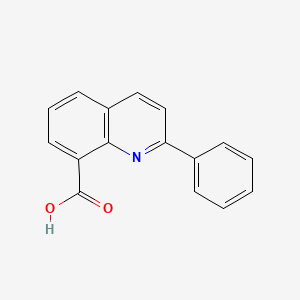

2-Phenylquinoline-8-carboxylic Acid

Description

Structure

3D Structure

Properties

CAS No. |

5093-81-2 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

2-phenylquinoline-8-carboxylic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |

InChI Key |

KJLNRZNBAGSKBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylquinoline 8 Carboxylic Acid and Analogues

Classical and Modified Condensation Reactions for Quinoline (B57606) Core Formation

The synthesis of the quinoline core has long been dominated by a set of powerful, name-brand reactions. These methods, developed in the late 19th century, remain relevant today, often with modifications that improve their efficiency and scope. organicreactions.orgrsc.org

Adaptations of the Doebner Reaction for 2-Phenylquinoline-8-carboxylic Acid Synthesis

The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a cornerstone for preparing quinoline-4-carboxylic acids. bohrium.commdpi.com The classic approach involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. sci-hub.se For the specific synthesis of this compound, the reaction is adapted by using anthranilic acid as the amine component, which provides the carboxylic acid group at the desired 8-position of the resulting quinoline ring.

The synthesis proceeds by reacting anthranilic acid, benzaldehyde (B42025), and pyruvic acid. nih.govresearchgate.netmdpi.com While early iterations of this reaction suffered from low yields or required harsh conditions, modern modifications have significantly improved its practicality. nih.gov For instance, replacing trifluoroacetic acid with glacial acetic acid as both catalyst and solvent has been shown to improve yields for the synthesis of 2-phenylquinoline-4-carboxylic acid, a close analogue. nih.gov This one-pot synthesis is highly valued for its atom economy and straightforward procedure. researchgate.net

Recent research has focused on developing more efficient catalytic systems. Iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3] has been demonstrated as an effective catalyst for the Doebner reaction, requiring only a catalytic amount (15 mol%) to achieve high yields in short reaction times. researchgate.net This method is attractive for its concise one-pot nature and the potential for catalyst recovery and reuse. researchgate.net

Table 1: Selected Doebner Reaction Conditions for 2-Aryl-quinoline Carboxylic Acids

| Amine Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Aniline (B41778) | 2-Nitrobenzaldehyde | Acetic Acid | 2-(2-nitrophenyl)-quinoline-4-carboxylic acid | nih.gov |

| Aniline | Benzaldehyde | Iron(III) trifluoromethanesulfonate | 2-Phenylquinoline-4-carboxylic acid | researchgate.net |

| Anthranilic Acid | Crotonaldehyde (B89634) | Phase Transfer Catalyst (PTC) | 2-Methyl-8-quinoline carboxylic acid | geneseo.edu |

| Aniline Derivatives | Various Aldehydes | Microwave Irradiation | Substituted 2-phenylquinoline-4-carboxylic acids | researchgate.net |

Pfitzinger Reaction Approaches to Quinoline Carboxylic Acids

The Pfitzinger reaction is another classical method that provides a convenient, one-pot synthetic route to quinoline-4-carboxylic acids. jocpr.comijsr.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.netchemicalpapers.com

The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound (a ketone or aldehyde) to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. rsc.orgwikipedia.org The flexibility of the Pfitzinger reaction allows for the synthesis of a wide variety of substituted quinoline-4-carboxylic acids by simply changing the carbonyl reactant. jocpr.comias.ac.inasianpubs.org

While the Pfitzinger reaction is a powerful tool for accessing the quinoline-4-carboxylic acid scaffold, it is not the standard method for synthesizing 8-carboxylic acid isomers like this compound, as the position of the carboxylic acid is determined by the isatin starting material. rsc.org

Friedländer Annulation Strategies for Quinoline Derivatives

The Friedländer synthesis is a versatile and straightforward method for producing quinoline derivatives. benthamdirect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.org This reaction can be catalyzed by acids, bases, or simply by heat. researchgate.netresearchgate.net

Two primary mechanisms are proposed: one pathway involves an initial aldol (B89426) condensation followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction. wikipedia.orgthieme-connect.com The synthesis of this compound via the Friedländer route would require a specifically substituted 2-aminoaryl ketone, such as 2-amino-3-benzoylbenzoic acid, which may need to be synthesized in a separate multi-step process.

Modern variations of the Friedländer synthesis employ a range of catalysts to improve efficiency and reaction conditions. These include Lewis acids, iodine, and sulfonic acids. wikipedia.orgtandfonline.com The use of microwave irradiation and green catalysts like sulfonic acid functionalized liquids aligns the classical Friedländer annulation with modern principles of sustainable chemistry. benthamdirect.comtandfonline.com

Table 2: Catalysts and Conditions for Friedländer Quinoline Synthesis

| Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|

| Iodine | Solvent-free | High efficiency, mild conditions | organic-chemistry.org |

| p-Toluenesulfonic acid | Solvent-free, Microwave | Rapid, efficient | organic-chemistry.org |

| Neodymium(III) nitrate | Room Temperature | Mild conditions | benthamdirect.com |

| Sulfonic Acid Liquid (ImBu-SO3H) | Solvent-free | Dual solvent-catalyst, recyclable | tandfonline.comtandfonline.com |

| MOPS on Alumina | Microwave, Solvent-free | Rapid, high yield, near-neutral pH | benthamdirect.com |

Skraup Synthesis and Doebner–von Miller Protocol in Quinoline Chemistry

The Skraup synthesis and the related Doebner–von Miller reaction are fundamental methods for quinoline synthesis starting from anilines. iipseries.org The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of an acid catalyst. wikipedia.org This method is often preferred over the Skraup synthesis (which uses glycerol (B35011) and a strong oxidizing agent) because it typically avoids the need for harsh oxidants and allows for greater diversity in the final product. lookchem.com

The mechanism of these reactions has been a subject of study, with evidence suggesting a fragmentation-recombination pathway. nih.gov For the synthesis of quinoline-8-carboxylic acids, anthranilic acid serves as the aniline precursor. An improved Doebner-Miller reaction using anthranilic acid and crotonaldehyde in a biphasic system has been successfully used to synthesize 2-methyl-8-quinoline carboxylic acid. geneseo.edu By extension, using an appropriate α,β-unsaturated ketone derived from benzaldehyde would lead to the desired 2-phenyl substituted core.

Recent improvements have focused on making these reactions more robust and environmentally friendly, for example, by using acrolein diethyl acetal (B89532) in a monophasic, organic solvent-free medium, which has proven compatible with a range of differentially substituted anilines. lookchem.comepa.gov

Modern and Green Chemical Synthesis Protocols

In response to the growing need for sustainable chemical manufacturing, classical synthetic routes are continuously being refined. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency, often through the use of multi-component reactions and novel catalytic systems. xjenza.org

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient by nature. xjenza.org The Doebner reaction is a classic example of a three-component reaction for synthesizing quinoline-4-carboxylic acids. mdpi.com Modern research aims to enhance these MCRs by incorporating principles of green chemistry.

A green MCR approach for the synthesis of quinoline-4-carboxylic acid derivatives has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol. researchgate.net This method exemplifies a modified Doebner hydrogen-transfer reaction that proceeds under more environmentally benign conditions. researchgate.net Similarly, the use of catalysts like iron(III) trifluoromethanesulfonate in a one-pot Doebner reaction not only accelerates the synthesis of 2-phenylquinoline-4-carboxylic acid but also facilitates catalyst recycling, further enhancing its green credentials. researchgate.net These modern protocols demonstrate that high efficiency, atom economy, and environmental responsibility can be successfully integrated into the synthesis of complex molecules like this compound.

Catalyst-Mediated Synthesis (e.g., Iron(III) and Silver Catalysis)

Catalysis plays a pivotal role in the synthesis of quinoline derivatives, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods. Notably, iron(III) and silver catalysts have emerged as powerful tools in the construction of the this compound scaffold and its analogues.

Iron(III)-Catalyzed Synthesis:

Iron(III) catalysts have proven effective in promoting the Doebner reaction, a key transformation for the synthesis of quinoline-4-carboxylic acids. For instance, iron(III) trifluoromethanesulfonate (Fe(OTf)₃) has been successfully employed as a catalyst in the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde. scientific.net This method is attractive due to its operational simplicity, high atom economy, and minimal energy consumption. The reaction proceeds efficiently with a catalytic amount of Fe(OTf)₃ (15 mol%) and is completed within a short reaction time of 3 hours. scientific.net A significant advantage of this catalytic system is the potential for catalyst recovery and reuse with only a minor loss of activity, aligning with the principles of sustainable chemistry. scientific.net

Iron(III) catalysis is also instrumental in chelation-assisted C-H bond functionalization. In the synthesis of 8-amidoquinoline derivatives, iron(III) catalysis enables remote C5-benzoxylation, providing access to potentially bioactive compounds. researchgate.net This reaction proceeds without the need for silver-based additives and is tolerant of air and moisture, highlighting its practicality. researchgate.net

Silver-Catalyzed Synthesis:

Silver catalysis offers unique reactivity in the manipulation of carboxylic acids and the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of this compound are not extensively documented, silver-catalyzed reactions of carboxylic acids provide insights into potential synthetic strategies. For example, a silver-catalyzed Hunsdiecker reaction of aliphatic carboxylic acids has been developed for chlorodecarboxylation. nih.govorganic-chemistry.org This method, utilizing Ag(Phen)₂OTf as a catalyst, proceeds under mild conditions with high efficiency and chemoselectivity. nih.govorganic-chemistry.org A similar silver-catalyzed decarboxylative bromination has also been reported, which is tolerant of a wide range of functional groups. organic-chemistry.org These silver-catalyzed decarboxylative halogenation methods could potentially be adapted for the late-stage functionalization of quinoline carboxylic acid precursors.

Green Chemistry Principles in Quinoline Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. Key metrics for evaluating the "greenness" of a chemical process include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). semanticscholar.orgresearchgate.netethz.ch

The iron(III)-catalyzed Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid exemplifies several green chemistry principles. scientific.net The one-pot nature of the reaction reduces waste from intermediate purification steps and minimizes solvent usage. The high atom economy of this reaction signifies that a large proportion of the atoms from the reactants are incorporated into the final product. scientific.net Furthermore, the ability to recycle the iron catalyst contributes to a lower environmental footprint. scientific.net

Other green approaches in quinoline synthesis include the use of microwave irradiation to accelerate reactions and reduce energy consumption, as demonstrated in the Döbner synthesis of 2-phenylquinoline-4-carboxylic acids. researchgate.net The development of solvent-free reaction conditions is another significant advancement, which eliminates the environmental and health hazards associated with volatile organic solvents. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic methodology development to maximize product yield and purity while minimizing reaction time and resource consumption. In the synthesis of 2-phenylquinoline-4-carboxylic acid and its analogues via the Doebner reaction, several parameters have been systematically investigated.

The choice of catalyst and solvent system significantly impacts the reaction outcome. For instance, in the synthesis of 2-(2-nitrophenyl)quinoline-4-carboxylic acid, replacing trifluoroacetic acid with acetic acid and using acetic acid as the solvent instead of ethanol (B145695) led to a notable improvement in yield and simplified the purification process. mdpi.com The use of microwave assistance in the Döbner reaction has been shown to dramatically reduce reaction times from hours to minutes while providing moderate yields. researchgate.net

The following table summarizes the optimization of the Doebner reaction for the synthesis of a 2-phenylquinoline-4-carboxylic acid derivative, highlighting the impact of different catalysts and conditions on the reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Trifluoroacetic acid | Ethanol | Reflux | 12 | Low | mdpi.com |

| 2 | Acetic acid | Acetic acid | Reflux | - | 68 | mdpi.com |

| 3 | Fe(OTf)₃ (15 mol%) | - | - | 3 | High | scientific.net |

| 4 | None (Microwave) | - | - | 0.5-3 min | Moderate | researchgate.net |

This table is a representative summary based on reported findings and may not reflect a direct comparison under identical substrate conditions.

Late-Stage Functionalization and Strategic Modifications

Late-stage functionalization is a powerful strategy for the rapid diversification of complex molecules, allowing for the introduction of various functional groups into a core scaffold in the final steps of a synthetic sequence. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship studies.

Selective C-H Arylation and Functionalization

Direct C-H bond arylation and functionalization have emerged as highly efficient methods for modifying the quinoline core. The 8-position of the quinoline ring can be selectively functionalized through chelation-assisted strategies. For example, iron-catalyzed remote C5-oxygenation of 8-amidoquinolines demonstrates the feasibility of functionalizing specific positions on the quinoline scaffold. researchgate.net While this example is for the C5 position, similar strategies could potentially be developed for the C-H functionalization of the phenyl ring in this compound.

The synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives through a one-pot Williamson reaction followed by hydrolysis showcases another approach to functionalize the 8-position of a quinoline ring, in this case, through an ether linkage. researchgate.net

Stereoselective Synthetic Approaches

The introduction of stereocenters into the this compound framework can lead to the discovery of compounds with enhanced biological activity and selectivity. While specific methods for the direct stereoselective synthesis of this exact compound are not extensively reported, general strategies for the stereoselective synthesis of related heterocyclic systems can be considered.

For instance, stereoselective routes have been developed for the synthesis of optically pure IBR2 analogues, which are tetrahydroisoquinoline derivatives. nih.gov These methods involve the diastereoselective addition of an indole (B1671886) to a sulfinamide and the enantioselective addition of indole to a sulfonyl amide using a bifunctional aminothiourea catalyst. nih.gov Such catalytic enantioselective approaches could potentially be adapted to create chiral analogues of this compound, for example, by introducing a chiral center on a substituent of the phenyl ring or on the quinoline core itself through a stereoselective reaction. The synthesis of chiral (thio)morpholines and 1,4-oxazepane-5-carboxylic acids bearing two stereocenters also highlights the progress in creating complex chiral heterocycles. researchgate.net

Control of Regioselectivity in Polysubstituted Quinoline Systems

The synthesis of isomeric 2-chloroquinolinecarboxylic esters highlights the differential reactivity of the quinoline ring positions. It was observed that the quinoline-8-carboxylic acid ester was unreactive under certain oxidation and chlorination conditions, while the 5-, 6-, and 7-isomers reacted to give the desired products. nuph.edu.ua This differential reactivity can be exploited to achieve regioselective functionalization.

The Doebner reaction itself can provide a degree of regiochemical control based on the substitution pattern of the starting aniline. For the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, an acid-catalyzed regioselective cyclization has been developed, demonstrating that the choice of catalyst and reaction conditions can direct the formation of a specific regioisomer. These principles of controlling regioselectivity are directly applicable to the design of synthetic routes towards specifically substituted this compound analogues.

Derivatization and Structural Modification Strategies for 2 Phenylquinoline 8 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 8-position of the quinoline (B57606) ring is a key site for chemical modifications, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the compound's solubility, polarity, and ability to interact with biological targets.

Esterification and Hydrolysis Processes

Esterification of the carboxylic acid is a common strategy to modify the properties of 2-phenylquinoline-8-carboxylic acid. This reaction is typically acid-catalyzed and involves reacting the carboxylic acid with an alcohol. rsc.orgyoutube.comkhanacademy.org The process converts the polar carboxylic acid group into a less polar ester group, which can alter the compound's solubility and cell permeability. The reverse reaction, hydrolysis, can be used to regenerate the carboxylic acid from its ester derivative. rsc.org

The Fischer esterification is a widely used method where a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst. khanacademy.org The reaction is an equilibrium process, and to favor the formation of the ester, the concentration of the alcohol can be increased or water can be removed as it is formed. khanacademy.org In some cases, intramolecular Fischer esterification can occur if the molecule contains both a carboxylic acid and a hydroxyl group, leading to the formation of a cyclic ester, or lactone. khanacademy.org

Formation of Amides, Hydrazides, and Related Derivatives

The carboxylic acid can be converted into a variety of amide derivatives through reaction with amines. libretexts.orgkhanacademy.orglibretexts.orgyoutube.com This transformation is significant as the amide bond can act as a hydrogen bond donor and acceptor, influencing the compound's binding affinity to biological targets. The synthesis of amides from carboxylic acids can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride or by using a coupling agent. libretexts.orgyoutube.com

Hydrazides are another important class of derivatives formed from the carboxylic acid moiety. These are synthesized by reacting the carboxylic acid or its ester with hydrazine (B178648). nih.govfrontiersin.org Hydrazides have been explored for their potential as zinc-binding groups in enzyme inhibitors. nih.govfrontiersin.org The introduction of hydrazide and other related functionalities can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity. nih.govfrontiersin.org

Table 1: Examples of Amide and Hydrazide Derivatives of 2-Phenylquinoline-4-carboxylic Acid

| Derivative | Reagents and Conditions | Reference |

| Amides | Carboxylic acid, amine, coupling agent (e.g., TBTU, Et3N) in DCM | frontiersin.org |

| Hydrazides | Ester, hydrazine hydrate (B1144303) in methanol, reflux | frontiersin.org |

| (2-bromo-3-phenyl-allylidene)-hydrazide | 2-phenyl-quinoline-4-carboxylic acid hydrazide and 2-bromo-3-phenyl-prop-2-enal | sigmaaldrich.com |

Substituent Effects on the Quinoline Core

Introduction of Halogen and Alkyl Groups

The introduction of halogen atoms, such as chlorine or fluorine, onto the quinoline ring can significantly influence the electronic properties of the molecule. calpaclab.comsynquestlabs.com Halogens are electronegative and can act as hydrogen bond acceptors, potentially altering the binding interactions with biological targets. For example, 8-chloro-2-phenylquinoline-4-carboxylic acid has been synthesized and studied. calpaclab.com Similarly, the introduction of a fluorine atom at various positions of the quinoline ring has been explored. synquestlabs.com

Alkyl groups, such as methyl groups, can also be introduced onto the quinoline core. geneseo.eduscbt.com These groups are electron-donating and can increase the lipophilicity of the molecule. The synthesis of 2-alkyl-8-quinoline carboxylic acids has been achieved through methods like the Doebner-Miller reaction followed by alkylation. geneseo.edu The presence and position of these alkyl groups can affect the compound's metabolic stability and pharmacokinetic profile.

Table 2: Examples of Substituted this compound Derivatives

| Compound | Substituent(s) | Reference |

| 8-Chloro-2-phenylquinoline-4-carboxylic acid | 8-Chloro | calpaclab.com |

| 8-Fluoroquinoline-2-carboxylic acid | 8-Fluoro | synquestlabs.com |

| 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid | 7-Methyl, 8-Methyl | scbt.com |

Exploration of Heterocyclic Substitution Patterns

The fusion of other heterocyclic rings onto the quinoline core is a sophisticated strategy to create more complex and potentially more active molecules. mdpi.commdpi.com This approach can lead to novel scaffolds with unique three-dimensional shapes and electronic properties. For instance, thiazepino[2,3-h]quinoline derivatives have been synthesized by constructing a seven-membered sulfur and nitrogen-containing ring onto the quinoline framework. mdpi.com

The introduction of heterocyclic substituents can also be achieved by linking them to the quinoline core. These heterocyclic moieties can introduce additional sites for hydrogen bonding, metal coordination, or other non-covalent interactions, which can significantly enhance the biological activity of the parent compound. mdpi.com

Functionalization of the Phenyl Group

The phenyl group at the 2-position of the quinoline ring offers another site for structural modification. Introducing substituents on this phenyl ring can alter the steric and electronic properties of the entire molecule.

Research on related 2-phenylquinoline-4-carboxylic acid derivatives has shown that substitution on the phenyl ring can significantly impact biological activity. For example, the introduction of substituents at the ortho, meta, or para positions of the phenyl ring can influence the molecule's interaction with biological targets. nih.gov Studies have shown that the position of a substituent on the phenyl ring can affect the molecule's ability to intercalate with DNA or RNA. nih.gov

Furthermore, the introduction of functional groups such as nitro groups, which can then be reduced to amino groups, provides a handle for further derivatization. nih.govmdpi.com This allows for the attachment of various side chains, including those containing amide functionalities, to the phenyl ring. nih.govmdpi.com The nature and length of these side chains can have a significant effect on the compound's biological properties. mdpi.com Halogen substitution on the phenyl ring has also been explored and has been shown to influence the inhibitory activity of some quinoline derivatives against certain enzymes. nih.gov

Impact of Phenyl Substituents on Structural and Electronic Properties

The introduction of substituents onto the 2-phenyl ring of this compound can induce significant changes in the molecule's structural and electronic landscape. While detailed systematic studies specifically on the 8-carboxylic acid isomer are not extensively documented in publicly available literature, general principles of organic chemistry and findings related to similar quinoline structures allow for a discussion of the expected impacts.

The electronic nature of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can modulate the electron density across the entire quinoline ring system through resonance and inductive effects. For instance, the introduction of a nitro group (an electron-withdrawing group) at the 4'-position of the phenyl ring has been reported. google.com This modification would be expected to decrease the electron density of the phenyl ring and, by extension, influence the electronic properties of the quinoline core.

Generally, electrophilic substitution reactions on the quinoline ring are complex and depend on the reaction conditions and the presence of activating or deactivating groups. thieme-connect.de The basicity of the quinoline nitrogen is also influenced by substituents, which in turn affects the reactivity of the ring system. thieme-connect.de

Strategies for Diversifying the Phenyl Moiety

Several synthetic strategies can be employed to introduce a variety of substituents onto the phenyl group of this compound, thereby creating a library of derivatives with diverse properties.

One of the primary methods for synthesizing the core structure of this compound involves the Doebner-von Miller reaction or similar cyclization reactions. The choice of the starting cinnamaldehyde (B126680) derivative can directly introduce substituents onto the phenyl ring. For example, the condensation of a substituted cinnamaldehyde with an anthranilic acid derivative can yield a this compound with the desired substitution pattern on the phenyl ring. google.com A patent describes the synthesis of 2-(4-nitrophenyl)quinoline-8-carboxylic acid from 4-nitrocinnamaldehyde. google.com

Another approach involves the direct functionalization of the pre-formed this compound. For instance, nitration of this compound can yield a mixture of mono-nitro derivatives, from which the 4'-nitro derivative can be isolated. google.com This nitro group can then serve as a handle for further chemical transformations, such as reduction to an amino group, which can then be subjected to a wide range of derivatization reactions.

The synthesis of this compound itself can be achieved through various routes, including the oxidation of 8-methyl-2-phenylquinoline (B1627473) or the reaction of anthranilic acid with cinnamaldehyde. google.comprepchem.comlookchem.com The availability of these synthetic pathways allows for the preparation of the core scaffold, which can then be subjected to diversification strategies targeting the phenyl ring. For example, a patent describes the preparation of various amide derivatives from this compound, where the amine component can be varied. google.com While this modification is not directly on the phenyl ring, it highlights the synthetic accessibility of the parent compound for further derivatization.

Reactivity and Mechanistic Investigations of 2 Phenylquinoline 8 Carboxylic Acid

Reaction Mechanisms in Quinoline (B57606) Carboxylic Acid Chemistry

The formation and subsequent reactions of quinoline carboxylic acids are governed by a variety of mechanistic principles. These include radical-mediated transformations, acid-catalyzed cyclization and cleavage events, and nucleophilic additions that proceed through distinct intermediates.

Radical reactions offer a powerful avenue for the functionalization of quinoline carboxylic acids, particularly through decarboxylation. The Hunsdiecker reaction and its variants, for instance, involve the conversion of a carboxylic acid to a halide via a radical intermediate. wikipedia.org While classic conditions often use heavy metal salts, modern photoredox catalysis has enabled the hydrodecarboxylation of various carboxylic acids, including arylcarboxylic acids, through the generation of an aryl radical intermediate. organic-chemistry.org

A notable radical pathway is the decarboxylative halogenation of (hetero)aryl carboxylic acids. This process can be initiated to form an aryl radical, which can then be trapped by a halogen source. organic-chemistry.org For example, quinoline-2- and isoquinoline-1-carboxylic acids can be converted to their corresponding 2-haloquinoline and 1-haloisoquinoline derivatives. acs.org The proposed mechanism for some of these transformations involves the homolytic cleavage of an initiator like tert-BuOCl to generate radicals that facilitate the reaction. acs.org The absence of reaction in the presence of a radical scavenger like TEMPO supports the operation of a radical mechanism. acs.org

Furthermore, copper-catalyzed intermolecular decarboxylative cascade cyclizations represent a modern method for synthesizing 2-substituted quinolines. These reactions, which proceed through a radical pathway under aerobic conditions, demonstrate high functional-group tolerance and yield. organic-chemistry.org

Acid catalysis is fundamental to many classical methods for synthesizing the quinoline core, which often involve the cyclization of aniline (B41778) precursors. The Doebner-Miller reaction, for example, utilizes the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgsynarchive.com This reaction can be catalyzed by both Brønsted acids (like p-toluenesulfonic acid and perchloric acid) and Lewis acids (like tin tetrachloride). wikipedia.orgslideshare.netdbpedia.org The mechanism is complex and subject to debate, but it involves acid-mediated steps such as nucleophilic conjugate addition and electrophilic addition followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org A key challenge in these reactions is the acid-catalyzed polymerization of the carbonyl substrate, which can lower yields. nih.gov

Another important acid-catalyzed route is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. wikipedia.orgnih.gov The reaction is catalyzed by acids such as trifluoroacetic acid or toluenesulfonic acid and proceeds via an aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.orgnih.gov

Conversely, the Pfitzinger reaction, which yields substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, is typically initiated by a base. wikipedia.orgresearchgate.netui.ac.id The mechanism begins with the base-catalyzed hydrolytic cleavage of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgresearchgate.net This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to produce the final quinoline carboxylic acid. wikipedia.org

Acid-mediated cleavage is also a key process in the hydrodenitrogenation (HDN) of quinoline, a reaction important in the petroleum industry. This process involves the cleavage of both C(sp2)-N and C(sp3)-N bonds, often facilitated by acidic sites on the catalyst surface. researchgate.net

The conversion of esters of quinoline carboxylic acids, such as those derived from 2-phenylquinoline-8-carboxylic acid, into amides proceeds via aminolysis. This reaction is a classic example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. chemistrysteps.com This addition step leads to the formation of a transient, high-energy tetrahedral intermediate. chemistrysteps.com

In this intermediate, the original carbonyl oxygen becomes an oxyanion, and the attacking nitrogen atom initially bears a positive charge. chemistrysteps.com The stability and breakdown of this intermediate determine the course of the reaction. The tetrahedral intermediate collapses by reforming the carbon-oxygen double bond and expelling the leaving group, which is the alkoxy portion (RO⁻) of the original ester. chemistrysteps.com Although the alkoxy group is a poor leaving group, it is a better leaving group than the amide anion (RNH⁻), allowing the reaction to proceed towards the more stable amide product. chemistrysteps.com

Studies on the aminolysis of substituted phenyl esters of quinoline-8-carboxylic and quinoline-6-carboxylic acids with primary and secondary amines have confirmed the operation of this mechanism within this specific class of compounds. acs.orgosti.gov These investigations highlight the role of the tetrahedral intermediate in the formation of quinoline-8-carboxamides.

Chemical Transformations and Functional Group Interconversions

The this compound molecule possesses several sites susceptible to chemical modification: the quinoline nitrogen, the aromatic rings, and the carboxylic acid group. These sites allow for a range of transformations, including oxidation, reduction, and substitution reactions, enabling the synthesis of a diverse array of derivatives.

The quinoline ring system can undergo both oxidation and reduction, leading to important classes of derivatives.

Oxidation: The nitrogen atom of the quinoline ring is susceptible to oxidation, typically using peracids or hydrogen peroxide, to form the corresponding quinoline N-oxide. clockss.orgyoutube.com This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. acs.org For instance, quinoline N-oxides can serve as substrates in Ugi-type reactions, acting as carboxylic acid isosteres. acs.org The synthesis of quinoline N-oxide derivatives from quinoline carboxylic acids has been documented, where the carboxylic acid is first esterified before N-oxidation. google.com Furthermore, under specific conditions, the carbocyclic ring of certain substituted quinolines can be oxidized to yield quinoline-5,8-diones. clockss.org

Reduction: The reduction of the quinoline scaffold, particularly the nitrogen-containing ring, is a common transformation. Catalytic hydrogenation is a primary method to produce 1,2,3,4-tetrahydroquinolines. nih.gov Various catalytic systems, including transition metals like cobalt and ruthenium, have been developed for this purpose. nih.govacs.orgnih.gov Controlling the chemoselectivity and regioselectivity of the hydrogenation is a key challenge, as over-reduction can lead to other products. nih.gov For example, cobalt-amido cooperative catalysis has been shown to selectively reduce quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the reductant at room temperature. nih.gov The reduction of 2-phenyl-quinoline, specifically, can result in the hydrogenation of either the nitrogen-containing ring or the carbocyclic ring, depending on the catalyst and conditions. acs.org

| Transformation | Reagent/Catalyst | Product Type |

|---|---|---|

| N-Oxidation | Peracids (e.g., m-CPBA), H₂O₂ | Quinoline N-Oxide |

| Ring Oxidation | Ferric chloride, Potassium dichromate | Quinoline-5,8-dione |

| Partial Reduction | Cobalt-amido catalyst / H₃N·BH₃ | 1,2-Dihydroquinoline |

| Full Reduction (N-ring) | Transition metals (Co, Ru, etc.) / H₂ | 1,2,3,4-Tetrahydroquinoline |

The aromatic rings of the this compound skeleton are amenable to both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the deactivating nature of the quinoline nitrogen and the carboxylic acid group.

Electrophilic Substitution: Electrophilic aromatic substitution, such as halogenation, can be performed on the quinoline ring. The reaction of quinoline with electrophiles like Br₂ or ICl can lead to the introduction of a halogen atom onto the carbocyclic ring. nih.govacs.org The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity. The synthesis of quinolines via electrophilic cyclization of N-(2-alkynyl)anilines provides 3-halo-substituted quinolines, showcasing a method to incorporate electrophiles during the ring-forming process. nih.gov

Nucleophilic Substitution: The carboxylic acid group at the 8-position is a key handle for nucleophilic acyl substitution reactions. As detailed previously (Section 4.1.3), conversion to amides via reaction with amines is a common transformation that proceeds through a tetrahedral intermediate. chemistrysteps.comresearchgate.net The carboxylic acid can also be converted to its corresponding ester. This ester can then be subjected to further reactions, such as aminolysis, to create diverse derivatives. researchgate.net Furthermore, decarboxylative cross-coupling reactions, where the carboxylic acid is replaced by another functional group, represent a modern approach to functionalization, often proceeding through radical or organometallic intermediates. organic-chemistry.org

Catalytic Reactivity and Organocatalysis

The unique structural arrangement of this compound, featuring a carboxylic acid group in close proximity to the quinoline nitrogen, has prompted investigations into its potential as an organocatalyst. The spatial relationship between the acidic proton of the carboxylic acid and the basic nitrogen atom allows for intriguing mechanistic possibilities in chemical transformations.

Involvement in Catalytic Transformations

Research into the catalytic activity of this compound has primarily centered on its influence on aminolysis reactions of its ester derivatives. Specifically, studies have explored the behavior of substituted phenyl quinoline-8-carboxylates in the presence of primary and secondary amines. acs.orgacs.org The quinoline-8-carboxylate system serves as a model to understand how the intramolecular positioning of a basic nitrogen atom can influence the course of a nucleophilic substitution reaction at the nearby carbonyl group.

The imine nitrogen of the quinoline ring in these esters is strategically positioned to potentially participate in the aminolysis reaction, a role that is not possible for its quinoline-6-carboxylate isomers where the nitrogen is located further away from the reaction center. acs.orgresearchgate.net This structural difference has been a key element in mechanistic investigations.

While direct catalytic applications of this compound itself are not extensively documented in the reviewed literature, the study of its derivatives provides significant insights into its potential catalytic functions. The focus has been less on its use as a general catalyst for a broad range of reactions and more on understanding the fundamental principles of intramolecular catalysis.

Enzyme Mimicry and Proton-Slide Catalysis

The concept of this compound derivatives acting as enzyme mimics stems from their ability to facilitate complex reactions through intramolecular assistance, reminiscent of active sites in enzymes. A central theory in this context has been the "proton-slide" catalysis mechanism. acs.org

However, subsequent theoretical investigations using quantum mechanical methods have challenged this model. acs.orgresearchgate.net Ab initio and semiempirical calculations on model systems of quinoline-8-carboxylate esters suggest that the direct abstraction of a proton from the ammonium (B1175870) group of the zwitterionic tetrahedral intermediate by the quinoline nitrogen is thermodynamically unfavorable. acs.orgresearchgate.net

The computational studies indicate that while the quinoline nitrogen does play a role in stabilizing the transition state, it does not act as a direct shuttle for the proton. acs.org The distance between the transferring proton and the imine nitrogen in the calculated transition state was found to be too large (in excess of 2.8 Å) to support the proton-slide mechanism. acs.org Instead, an alternative mechanism is proposed where the tetrahedral intermediate is formed, and in a subsequent step, the leaving alkoxide is protonated by the highly acidic proton of the N-protonated amide. acs.orgresearchgate.net

These findings highlight the complexity of intramolecular catalysis and demonstrate how theoretical calculations can provide deep insights that refine or even refute proposed reaction mechanisms. The investigation into the catalytic role of the this compound framework in aminolysis serves as a significant example of the synergy between experimental observation and computational chemistry in understanding reaction pathways at a molecular level.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of quinoline (B57606) derivatives. mdpi.comnih.govresearchgate.net The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra allow for the precise assignment of protons within the quinoline and phenyl rings, as well as the carboxylic acid group. For instance, the acidic proton of the carboxylic acid group in related 2-phenylquinoline-4-carboxylic acid derivatives typically appears as a singlet at a downfield chemical shift, often above 12 ppm. mdpi.comlibretexts.org Protons on the quinoline and phenyl rings resonate in the aromatic region, and their specific positions and splitting patterns are dictated by their electronic environment and proximity to neighboring protons.

Table 1: Representative ¹H NMR Data for 2-Phenylquinoline-4-carboxylic Acid Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | CDCl₃ | -COOH | 12.32 (s, 1H) |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | CDCl₃ | Aromatic H | 8.60-7.20 (m) |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | DMSO | -COOH | 13.97 (s, 1H) |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | DMSO | Aromatic H | 8.62-7.13 (m) |

Table 2: Representative ¹³C NMR Data for 2-Phenylquinoline-4-carboxylic Acid Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | CDCl₃ | C=O | 170.27 |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | CDCl₃ | Aromatic C | 157.40-118.67 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of newly synthesized compounds. mdpi.comnih.gov By measuring the mass of the molecular ion with high accuracy, HRMS allows for the determination of the elemental composition, distinguishing between compounds with the same nominal mass. For derivatives of 2-phenylquinoline-4-carboxylic acid, HRMS data is consistently reported to confirm their successful synthesis. nih.govresearchgate.netnih.gov The calculated mass for the protonated molecule [M+H]⁺ is compared with the experimentally found value, with a high degree of agreement providing strong evidence for the proposed structure.

Table 3: HRMS Data for Derivatives of 2-Phenylquinoline-4-carboxylic Acid

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 2-(4-Bromophenyl)quinoline-4-carboxylic Acid | C₁₆H₁₀BrNO₂ | 327.99285 | 327.99585 | nih.gov |

| 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic Acid | C₁₇H₁₀F₃NO₂ | 318.06972 | 318.07202 | nih.gov |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | C₁₇H₁₃NO₃ | 280.09290 | 280.09592 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESIMS) for Derivative Characterization

Electrospray ionization mass spectrometry (ESIMS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including carboxylic acids and their derivatives. chemicalbook.com This method allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and typically showing a prominent molecular ion peak. ESIMS is frequently used to characterize derivatives of quinoline carboxylic acids, often in conjunction with liquid chromatography (LC-MS). nih.gov The technique is valuable for monitoring reaction progress and confirming the identity of products in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For carboxylic acids, a very broad O-H stretching band is typically observed in the IR spectrum, ranging from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band, usually in the region of 1700-1725 cm⁻¹. libretexts.org The C=N stretching vibration of the quinoline ring is expected to appear in the 1620-1500 cm⁻¹ region. While specific FT-IR and Raman spectra for 2-phenylquinoline-8-carboxylic acid were not found in the search results, a study on the related compound 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid utilized these techniques in combination with DFT calculations to analyze its vibrational modes. nih.gov This approach allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups: a carboxylic acid, a quinoline ring, and a phenyl substituent.

A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The spectrum would also feature a strong, sharp absorption band for the carbonyl (C=O) group. Typically, for dimeric carboxylic acids, this peak appears around 1710 cm⁻¹. The presence of conjugation with the quinoline aromatic system might shift this frequency slightly lower, by approximately 20-30 cm⁻¹.

Vibrations corresponding to the aromatic rings (both the quinoline and phenyl moieties) would also be prominent. These include C=C stretching vibrations within the aromatic rings, typically appearing in the 1450–1600 cm⁻¹ region. C-H stretching vibrations from the aromatic rings would be observed above 3000 cm⁻¹. Additionally, C-H bending vibrations (both in-plane and out-of-plane) would produce signals in the fingerprint region (below 1500 cm⁻¹), which can be complex but are characteristic of the substitution pattern on the aromatic rings.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500–3300 (broad) | O-H stretch | Carboxylic Acid (dimer) |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) |

| >3000 | C-H stretch | Aromatic (Quinoline, Phenyl) |

| 1450–1600 | C=C stretch | Aromatic (Quinoline, Phenyl) |

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring systems.

The symmetric "ring-breathing" vibrations of the quinoline and phenyl rings would produce sharp and intense Raman scattering bands. The C=C stretching vibrations within the aromatic rings, also seen in FT-IR, would be clearly visible, often with different relative intensities. The C=O stretching vibration of the carboxylic acid would also be present, although typically weaker in Raman spectra compared to FT-IR. The low-frequency region (below 400 cm⁻¹) would show signals corresponding to skeletal vibrations and deformations of the entire molecular structure, providing a unique fingerprint for the compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, a hypothetical analysis can be made.

Electronic Spectroscopy (UV-Vis) and Optical Properties

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be characterized by intense absorptions in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the extended conjugated system of the phenylquinoline chromophore.

One would expect to see multiple absorption bands. High-energy transitions corresponding to the phenyl ring and less conjugated parts of the quinoline system would occur at shorter wavelengths. More intense, lower-energy bands at longer wavelengths (λmax) would correspond to transitions across the entire conjugated phenylquinoline system. The position and intensity of these bands are sensitive to the solvent polarity. The carboxylic acid group, while not a primary chromophore, can influence the electronic transitions through its electron-withdrawing nature and its potential for ionization, which would lead to significant spectral shifts (bathochromic or hypsochromic) depending on the pH of the solution.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties through the solution of the Schrödinger equation. For a molecule such as 2-phenylquinoline-8-carboxylic acid, these calculations can elucidate its three-dimensional shape, the distribution of electrons, and its reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it a standard tool for studying medium to large-sized organic molecules.

A DFT study of this compound would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Key geometric parameters that would be determined include the dihedral angle between the phenyl group and the quinoline (B57606) ring system, as well as the bond lengths and angles within the entire structure. For similar, though not identical, molecules like phenyl quinoline-2-carboxylate, DFT calculations have been used to determine these types of structural parameters. researchgate.netmdpi.com

Once the optimized geometry is obtained, a range of electronic properties can be calculated. Central to understanding the molecule's chemical reactivity and electronic transitions are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation.

| Property | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Data not available |

| Dipole Moment (µ) | Measure of the net molecular polarity | Data not available |

Ab Initio Methods and Semiempirical Calculations

Beyond DFT, other quantum mechanical methods exist for molecular analysis. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) and more advanced, highly correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory fall into this category. While often more accurate than DFT, their high computational cost can make them challenging to apply to molecules of this size.

Semiempirical calculations offer a faster, though less accurate, alternative. These methods simplify the calculations by incorporating some parameters derived from experimental data. They are particularly useful for screening large numbers of molecules or for studying very large systems where ab initio or DFT methods would be computationally prohibitive. researchgate.net

Detailed studies employing specific ab initio or semiempirical methods to calculate the properties of this compound are not prevalent in existing literature.

Molecular Interactions and Bonding Analysis

Understanding the various forces within and between molecules is key to predicting their physical properties and behavior in different environments. Computational methods can map and quantify these interactions.

Hydrogen Bonding Interactions

The this compound molecule contains a carboxylic acid group, which is a strong hydrogen bond donor (-OH) and acceptor (C=O). This allows it to form hydrogen bonds with itself, typically resulting in a dimeric structure in the solid state or in non-polar solvents. researchgate.netmdpi.com It can also form hydrogen bonds with other molecules, such as water or polar organic solvents. Computational studies can model these interactions, calculating their geometry and energy to determine their strength and influence on the molecule's structure and properties. nih.gov While these interactions are expected for this compound, specific computational analyses of the hydrogen bonding patterns of this compound have not been specifically reported.

Non-Covalent Interactions (Reduced Density Gradient (RDG) Analysis)

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density (sign(λ₂)ρ), different types of interactions can be identified. Typically, strong attractive interactions like hydrogen bonds appear as blue regions, weak van der Waals interactions as green, and repulsive steric clashes as red. This method provides a detailed visual map of the non-covalent interaction landscape of a molecule. A specific RDG analysis for this compound is not available in the literature.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are fundamental computational techniques used to understand the electronic characteristics and reactivity of a molecule.

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. For quinoline derivatives, the MEP surface typically shows negative potential (red and yellow regions) around the nitrogen atom and the oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. The aromatic rings generally exhibit regions of both positive and negative potential, reflecting the complex electron distribution in the π-system. rsc.org In a study on a series of quinoline derivatives, DFT calculations were used to investigate the stability of the most active compounds, which included an analysis of the molecular electrostatic potential. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity.

In studies of various quinoline derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the quinoline ring system and any electron-donating substituents. The LUMO, conversely, is typically distributed over the electron-accepting regions. For this compound, the phenyl group and the carboxylic acid group would significantly influence the energies and distributions of these frontier orbitals. DFT calculations on related quinoline-2-carboxylate esters have shown how the distribution of HOMO and LUMO surfaces can be correlated with electronic excitation transitions. researchgate.net

To illustrate the typical findings from FMO analysis of related compounds, the following table presents data from a computational study on quinoline derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl Quinoline-2-carboxylate | -6.21 | -1.89 | 4.32 |

| 2-Methoxyphenyl Quinoline-2-carboxylate | -5.98 | -1.76 | 4.22 |

This table presents data for illustrative purposes from a study on related quinoline carboxylate esters to demonstrate typical computational values. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational flexibility and stability. mdpi.comnih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations of a molecule and the energetic landscape that governs its dynamics.

In studies of other quinoline derivatives, MD simulations have been employed to understand their stability when interacting with biological targets, such as proteins. mdpi.comnih.govdoi.org These simulations can provide insights into the flexibility of the ligand within a binding site and the stability of the resulting complex. For instance, the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time is often monitored to assess stability. mdpi.com While no specific MD simulation studies on this compound are publicly available, the methodology has been successfully applied to a wide range of quinoline derivatives to explore their dynamic behavior. mdpi.comnih.govdoi.org

Structure-Property Relationship Modeling and Prediction of Reactivity

Structure-property relationship modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), aims to establish a mathematical correlation between the structural features of a series of compounds and their observed properties, including reactivity. nih.govnih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity or property of a set of molecules with their 3D steric and electrostatic fields. nih.govnih.gov In studies of quinoline derivatives, CoMFA has been used to understand how variations in substituents on the quinoline scaffold affect their biological activity. nih.gov The results of a CoMFA study are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for the property of interest. nih.gov For example, a CoMFA model for a set of quinoline derivatives acting as mGluR1 antagonists revealed a strong correlation between their inhibitory activity and the steric and electrostatic fields around the molecules. nih.gov

These models can then be used to predict the properties of new, unsynthesized compounds. For this compound, such models could predict its reactivity based on the calculated steric and electrostatic properties of the phenyl and carboxylic acid substituents. While specific QSAR or CoMFA studies on this compound are not available, the principles have been widely applied to other quinoline derivatives to guide the design of new molecules with desired properties. nih.govnih.govfrontiersin.org

The following table summarizes findings from a CoMFA study on a series of quinoline derivatives, illustrating the contribution of steric and electrostatic fields to their modeled activity.

| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.827 | 0.990 | 51.5 | 48.5 |

This table is based on data from a 3D-QSAR study on quinoline derivatives to illustrate the outputs of such modeling. nih.govnih.gov

Advanced Academic and Research Applications Non Clinical

Applications in Coordination Chemistry and Ligand Design

The unique structure of 2-phenylquinoline-8-carboxylic acid, featuring a nitrogen atom in the quinoline (B57606) ring and an adjacent carboxylic acid group at the 8-position, makes it an excellent bidentate ligand. This N,O-donor set allows it to form stable chelate rings with a variety of metal ions.

The primary application of this compound in this field is as a chelating ligand. The nitrogen atom of the quinoline system and the deprotonated oxygen of the carboxyl group act as two coordination points, binding to a single metal center. This bidentate coordination is a well-established motif seen in related compounds like 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, which are known to form stable complexes with numerous metals. scirp.orgresearchgate.netnih.gov

The presence of the phenyl group at the 2-position introduces significant steric bulk, which can influence the geometry and coordination number of the resulting metal complex. This substituent can also be modified to fine-tune the electronic properties, solubility, and stability of the complexes. The fundamental chelating action is analogous to that of quinoline-8-carboxylate, which readily forms complexes such as Pd(quinoline-8-carboxylate)₂. nih.gov Similarly, related 8-hydroxyquinoline derivatives have been used to synthesize chromium(III) and other metal complexes, forming stable, often octahedral, structures. researchgate.netnih.gov

The N,O-bidentate arrangement in this compound leads to high binding affinity for a range of metal ions. Research on the closely related ligand 8-hydroxyquinoline-2-carboxylic acid (8-HQA) with gallium(III) ions has demonstrated the formation of various stable species, including [Ga(8-HQA)]⁺, [Ga(8-HQA)(OH)], and [Ga(8-HQA)₂]⁻, highlighting the robust nature of the quinoline-carboxylate chelation. nih.gov

The affinity of such ligands is not limited to a single metal. Studies on 8-hydroxyquinoline-proline hybrids show a strong binding affinity for several biologically relevant metal ions, with a typical preference order of Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com This demonstrates the versatility of the quinoline chelating core. The specificity of this compound can be further tailored by introducing functional groups onto the phenyl ring, potentially enhancing its selectivity for specific metal ions for applications in sensing or separation.

| Ligand Analog | Metal Ion(s) | Resulting Complex/Application |

| Quinoline-8-carboxylate | Palladium(II) | Forms Pd(quinoline-8-carboxylate)₂, a phosphine-free catalyst for Heck and Suzuki reactions. nih.gov |

| 8-Hydroxyquinoline-2-carboxylic acid | Gallium(III) | Forms various stable complexes, including mononuclear and bis-ligand species. nih.gov |

| 2-Phenylquinoline-4-carboxylates | Zinc(II) | Creates binuclear complexes that can form larger supramolecular frameworks. tandfonline.com |

| 8-Hydroxyquinoline Derivatives | Chromium(III) | Synthesizes stable [Cr(L)₃] type complexes with 3D supramolecular architectures. nih.gov |

| 8-Hydroxyquinoline | Cu(II), Co(II), Ni(II) | Forms stable square-planar or octahedral complexes with a 1:2 metal-to-ligand ratio. scirp.orgresearchgate.net |

Role in Organic Catalysis and Material Science

Beyond its fundamental coordination chemistry, this compound serves as a valuable precursor and building block in the development of advanced catalysts and materials.

The structural similarity of this compound to ligands used in catalysis makes it a promising precursor. For example, palladium complexes of quinoline-8-carboxylate have been identified as highly efficient and low-cost, phosphine-free catalysts for important carbon-carbon bond-forming reactions like the Heck and Suzuki reactions, achieving high turnover numbers with unactivated aryl bromides. nih.gov By analogy, a palladium(II) complex of this compound is expected to exhibit similar catalytic activity. The phenyl substituent could further modulate the catalyst's properties, such as its solubility in organic solvents and its long-term stability.

The rigid quinoline backbone, combined with the hydrogen-bonding capability of the carboxylic acid group and the potential for π-π stacking from both the quinoline and phenyl rings, makes this molecule an excellent tecton (building block) for supramolecular chemistry.

Research on related molecules demonstrates this potential. Zinc complexes with the isomeric 2-phenylquinoline-4-carboxylates self-assemble into one-dimensional infinite zigzag chains and other supramolecular frameworks driven by hydrogen bonding and π-π interactions. tandfonline.com Likewise, chromium(III) complexes of 2-substituted 8-hydroxyquinolines form extensive three-dimensional supramolecular architectures stabilized by a network of noncovalent interactions, including π-π stacking and C-H···π bonds. nih.gov Therefore, this compound is a prime candidate for constructing novel metal-organic frameworks (MOFs) or coordination polymers with potentially interesting structural and functional properties.

Metal complexes of quinoline derivatives are renowned for their luminescent properties, most famously the aluminum complex of 8-hydroxyquinoline (Alq₃), a cornerstone material in organic light-emitting diodes (OLEDs). The fluorescence of such complexes is a common feature.

Studies show that zinc complexes of 2-phenylquinoline-4-carboxylates are fluorescent. tandfonline.com Furthermore, various metal chelates of 8-hydroxyquinoline-5-sulfonic acid, including those with zinc and cadmium, exhibit intense fluorescence. uci.edu The introduction of different substituents and complexation with various metals can tune the emission wavelength and quantum efficiency. mdpi.com Given these precedents, metal complexes of this compound are expected to possess favorable photoluminescent properties. This makes them attractive candidates for investigation as emitters or host materials in OLEDs and potentially as components in other optoelectronic devices like photovoltaic cells.

Research Tools and Probes for Biological Systems (Mechanistic Focus)

Derivatives of the 2-phenylquinoline (B181262) core structure are instrumental in non-clinical research for dissecting the intricate workings of biological systems. Their ability to interact with specific biomolecules allows scientists to probe enzymatic functions, profile receptor interactions, and modulate cellular pathways, thereby providing critical insights into molecular mechanisms of action.

Investigation of Enzyme Target Identification and Inhibition Mechanisms

The 2-phenylquinoline scaffold has been successfully utilized to develop inhibitors for several key enzyme classes. While direct studies on this compound are not widely reported, research on its analogues provides a clear blueprint for its potential applications.

Histone Deacetylases (HDACs): Derivatives of the isomeric 2-phenylquinoline-4-carboxylic acid have been extensively investigated as HDAC inhibitors. frontiersin.orgnih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in anticancer drug discovery. frontiersin.orgnih.gov In one such study, a series of compounds was synthesized using a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" region, which interacts with the entrance of the HDAC active site. frontiersin.orgnih.gov

One lead compound, D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid moiety, demonstrated selectivity for HDAC3, with an IC₅₀ value of 24.45 µM, while showing no significant inhibition of HDAC1, 2, and 6. frontiersin.orgnih.gov

Further modification into a hydrazide derivative, D29 , significantly enhanced potency and maintained HDAC3 selectivity, with IC₅₀ values of 32.59 µM (HDAC1), 183.5 µM (HDAC2), and 0.477 µM (HDAC3). frontiersin.orgnih.gov This highlights how the 2-phenylquinoline core can be systematically modified to tune enzyme specificity and potency. frontiersin.orgnih.gov

SARS-CoV-2 Helicase (nsp13): In the search for antiviral agents, the 2-phenylquinoline (2-PhQ) scaffold was identified as a promising structure for inhibiting SARS-CoV-2 replication. acs.orgnih.gov Mechanistic studies revealed that some 2-PhQ analogues are potent inhibitors of the nsp13 helicase, a highly conserved enzyme essential for viral replication. nih.gov

Compound 6g , featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, showed potent activity against nsp13 helicase with an IC₅₀ value of 0.42 µM. nih.gov This demonstrates the utility of the 2-phenylquinoline scaffold in identifying and characterizing novel enzyme targets for antiviral therapy.

Topoisomerase IIα: While direct inhibition by this compound is not documented, other quinoline derivatives have been studied as Topoisomerase IIα inhibitors, an enzyme critical for DNA replication and a target for anticancer drugs. This suggests a potential area of investigation for novel quinoline compounds.

Receptor Binding Profiling and Ligand-Target Interactions

The 2-phenylquinoline framework is a versatile scaffold for developing ligands that bind to specific receptors, enabling researchers to study receptor function and distribution.

Cannabinoid Receptor Type 2 (CB2): The CB2 receptor is a key target in neuroinflammatory diseases. Derivatives of 2-oxoquinoline have been synthesized and evaluated as potential ligands for PET imaging of the CB2 receptor. mdpi.com One such derivative, KP23 , demonstrated high affinity and selectivity for CB2, and its radiolabeled form, [ nih.govC]KP23, showed specific binding in spleen slices, which have high CB2 expression. mdpi.com This illustrates how the quinoline core can be adapted to create highly specific probes for receptor systems.

P2X7 Receptor (P2X7R): The P2X7 receptor is involved in inflammation and cancer. In a study of P2X7R antagonists, a derivative incorporating a 2-phenylquinoline moiety attached to an oxadiazole ring (analogue 3j ) was synthesized and evaluated. nih.gov This compound displayed an IC₅₀ value of 7.27 ± 0.03 μM, demonstrating that the 2-phenylquinoline structure can be incorporated into molecules designed to target specific purinergic receptors. nih.gov

Cellular Pathway Modulation Studies (In Vitro Models)

Beyond isolated enzyme or receptor interactions, 2-phenylquinoline derivatives are used in cell-based assays to study their effects on complex cellular pathways.

Cell Cycle Arrest and Apoptosis: In studies of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors, lead compounds were evaluated in various cancer cell lines. frontiersin.orgnih.gov

Molecule D28 was found to induce G2/M phase cell cycle arrest in K562 leukemia cells. nih.gov It also promoted apoptosis in a dose-dependent manner, highlighting its role in modulating fundamental cancer-related pathways. nih.gov

These derivatives showed potent antiproliferative activity across a range of cancer cell lines, with IC₅₀ values in the low micromolar range for several lines, including K562 (1.02 µM), U266 (1.08 µM), and MCF-7 (5.66 µM). frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

SAR studies are crucial for understanding how chemical structure relates to biological activity. The 2-phenylquinoline scaffold has been the subject of numerous SAR studies to optimize potency and selectivity.

HDAC Inhibitors: For derivatives of 2-phenylquinoline-4-carboxylic acid, SAR analysis revealed that the "cap" group is critical for activity and that different zinc-binding groups (ZBGs) dramatically affect potency. frontiersin.orgnih.gov The substitution of a hydroxamic acid ZBG with a hydrazide ZBG significantly improved enzyme inhibitory activity and selectivity for HDAC3. frontiersin.orgnih.gov

Antiviral Agents: In the development of 2-phenylquinolines as anti-coronavirus agents, SAR studies identified key structural features for activity. nih.gov These include a p-propoxyphenyl moiety at the C-2 position, methoxy (B1213986) groups on the quinoline nucleus, and a basic side chain at the C-4 position. nih.gov This systematic modification allowed for the fine-tuning of antiviral activity and cytotoxicity.

Dihydroorotate Dehydrogenase Inhibitors: Broader SAR studies on quinoline carboxylic acids have identified three critical regions for activity: a bulky hydrophobic substituent at the C-2 position, the essential carboxylic acid at the C-4 position, and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov This provides a mechanistic framework for designing new inhibitors based on the quinoline scaffold.

Molecular Docking Studies for Binding Site Prediction

Computational molecular docking is a powerful tool used to predict and analyze the interaction between a ligand and its target protein at the molecular level. This approach is frequently used with novel quinoline derivatives to rationalize their biological activity.

HDAC3 Binding: Molecular docking of 2-phenylquinoline-4-carboxylic acid derivatives revealed that the large, multi-ring structure of the cap group forms strong hydrophobic interactions with residues at the opening of the HDAC active site, contributing to its binding affinity. frontiersin.orgnih.gov

FASN Inhibitors: In a study on novel fatty acid synthase (FASN) inhibitors, molecular docking of a 2-phenylquinoxaline (B188063) derivative (QNX-10 ) was used to elucidate its binding mode within the KR domain of the enzyme, correlating with its observed anticancer activity. nih.gov

P-glycoprotein Inhibitors: Docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein revealed significant binding affinities through both hydrophobic and hydrogen bond interactions, explaining their ability to modulate multidrug resistance in cancer cells. nih.gov These computational models are invaluable for predicting how compounds like this compound might interact with various biological targets and for guiding the design of more potent and selective derivatives.

Future Directions and Emerging Research Challenges

Development of Highly Efficient and Sustainable Synthetic Routes